![molecular formula C15H18ClF3N2O B2824595 3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide CAS No. 2309572-11-8](/img/structure/B2824595.png)
3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFPB and is known for its ability to selectively bind to the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the central nervous system and has been implicated in a variety of physiological and pathological processes.
Wirkmechanismus
TFPB binds to the sigma-1 receptor with high affinity and selectivity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of ion channels, neurotransmitter receptors, and other signaling proteins. By binding to the sigma-1 receptor, TFPB can modulate these proteins and their downstream signaling pathways. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
TFPB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TFPB can modulate calcium signaling, inhibit the activity of the NMDA receptor, and increase the release of dopamine and other neurotransmitters. In vivo studies have shown that TFPB can reduce pain perception, improve cognitive function, and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
TFPB has several advantages for use in lab experiments. It is a highly selective sigma-1 receptor agonist, which allows for the specific modulation of this protein. It also has a high affinity for the sigma-1 receptor, which allows for low concentrations to be used. However, TFPB does have some limitations. It is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, its effects can be difficult to interpret due to the complex signaling pathways involved.
Zukünftige Richtungen
There are several future directions for the study of TFPB. One area of interest is its potential use as a therapeutic agent. TFPB has shown promise in the treatment of pain, cognitive impairment, and neurodegenerative diseases. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use as a research tool. TFPB can be used to selectively modulate the sigma-1 receptor and its downstream signaling pathways, which can provide insights into the physiological and pathological processes regulated by this protein. Finally, there is interest in developing new compounds that are more potent and selective sigma-1 receptor agonists than TFPB. These compounds could potentially be used as therapeutic agents or research tools.
Synthesemethoden
The synthesis of TFPB involves a multi-step process that begins with the reaction of 3-chlorobenzoyl chloride with piperidine to form 3-chlorobenzoylpiperidine. This intermediate is then reacted with 1-(2,2,2-trifluoroethyl)-4-methylpiperazine to form 1-(2,2,2-trifluoroethyl)-4-[(3-chlorobenzoyl)piperidin-4-yl]piperazine. Finally, this compound is treated with hydrochloric acid to form the final product, 3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide.
Wissenschaftliche Forschungsanwendungen
TFPB has been extensively studied for its potential applications in scientific research. One of the primary uses of TFPB is as a selective sigma-1 receptor agonist. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, neuroprotection, and addiction. By selectively binding to the sigma-1 receptor, TFPB can modulate these processes and potentially be used as a therapeutic agent.
Eigenschaften
IUPAC Name |
3-chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c16-13-3-1-2-12(8-13)14(22)20-9-11-4-6-21(7-5-11)10-15(17,18)19/h1-3,8,11H,4-7,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXPZLIVPBCTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.